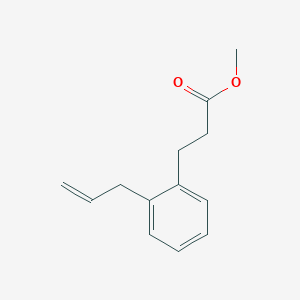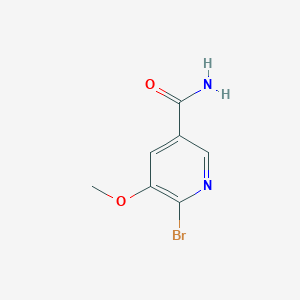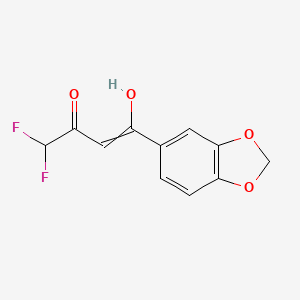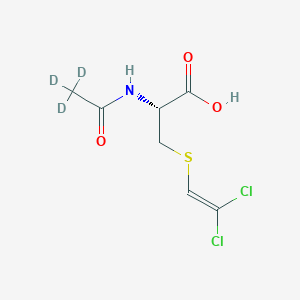
1-(3-Oxo-1-propenyl)-2-naphthyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-oxoprop-1-en-1-yl)naphthalen-2-yl acetate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with an acetate group and a 3-oxoprop-1-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-oxoprop-1-en-1-yl)naphthalen-2-yl acetate typically involves the reaction of naphthalene derivatives with acetic anhydride and a suitable catalyst. One common method involves the use of piperidine as a catalyst and glacial acetic acid as a solvent. The reaction mixture is stirred and refluxed overnight, followed by purification using silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-oxoprop-1-en-1-yl)naphthalen-2-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1-(3-oxoprop-1-en-1-yl)naphthalen-2-yl acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-oxoprop-1-en-1-yl)naphthalen-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-oxoprop-1-en-1-yl)naphthalen-1-yl acetate
- 1-(3-oxoprop-1-en-1-yl)naphthalen-2-yl benzoate
- 1-(3-oxoprop-1-en-1-yl)naphthalen-2-yl methacrylate
Uniqueness
1-(3-oxoprop-1-en-1-yl)naphthalen-2-yl acetate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Propriétés
Formule moléculaire |
C15H12O3 |
|---|---|
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
[1-(3-oxoprop-1-enyl)naphthalen-2-yl] acetate |
InChI |
InChI=1S/C15H12O3/c1-11(17)18-15-9-8-12-5-2-3-6-13(12)14(15)7-4-10-16/h2-10H,1H3 |
Clé InChI |
HRIBAEXLHQETTL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


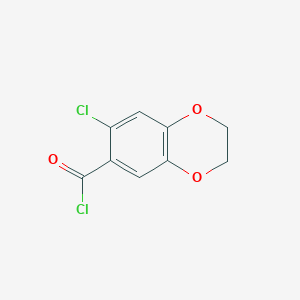
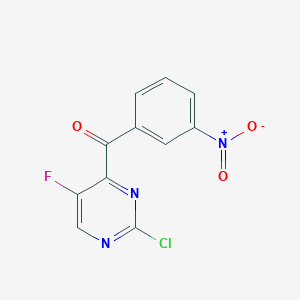
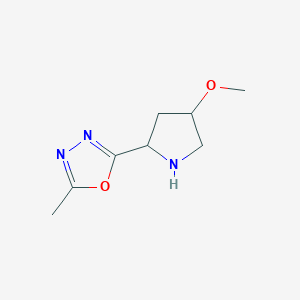
![3-Nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B11716675.png)
![tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11716678.png)
![(2S)-2-[(4S)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-oxopyrrolidin-1-yl]butanamide](/img/structure/B11716681.png)
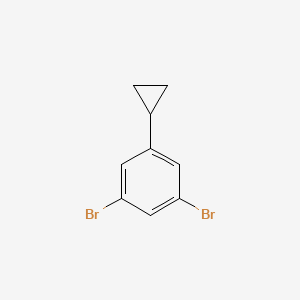
![2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one](/img/structure/B11716691.png)

